Cas no 2229539-06-2 (1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine)
1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1996862
- 1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine
- 2229539-06-2
- 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine
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- Inchi: 1S/C10H16ClN3/c1-3-14-6-13-9(11)8(14)10(4-5-10)7(2)12/h6-7H,3-5,12H2,1-2H3
- InChI Key: DIBLECVPPWLDJW-UHFFFAOYSA-N
- SMILES: ClC1=C(C2(C(C)N)CC2)N(C=N1)CC
Computed Properties
- Exact Mass: 213.1032752g/mol
- Monoisotopic Mass: 213.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.8Ų
1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996862-0.05g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 0.05g |
$1682.0 | 2023-09-16 | ||
| Enamine | EN300-1996862-0.1g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 0.1g |
$1761.0 | 2023-09-16 | ||
| Enamine | EN300-1996862-0.25g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 0.25g |
$1841.0 | 2023-09-16 | ||
| Enamine | EN300-1996862-0.5g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 0.5g |
$1922.0 | 2023-09-16 | ||
| Enamine | EN300-1996862-1.0g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 1g |
$2002.0 | 2023-06-01 | ||
| Enamine | EN300-1996862-2.5g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 2.5g |
$3925.0 | 2023-09-16 | ||
| Enamine | EN300-1996862-5.0g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 5g |
$5807.0 | 2023-06-01 | ||
| Enamine | EN300-1996862-10.0g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 10g |
$8611.0 | 2023-06-01 | ||
| Enamine | EN300-1996862-1g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 1g |
$2002.0 | 2023-09-16 | ||
| Enamine | EN300-1996862-5g |
1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine |
2229539-06-2 | 5g |
$5807.0 | 2023-09-16 |
1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine
Research Briefing on 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine (CAS: 2229539-06-2)
Recent studies on the compound 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine (CAS: 2229539-06-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique imidazole and cyclopropylamine structure, has shown promising activity in targeting specific biological pathways, making it a subject of intense research interest.
The primary focus of current research has been on elucidating the compound's mechanism of action and its interactions with biological targets. Preliminary findings suggest that 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine exhibits selective binding to certain enzymes and receptors involved in inflammatory and oncogenic pathways. These interactions are believed to modulate key cellular processes, offering potential therapeutic benefits for conditions such as autoimmune diseases and certain cancers.
In vitro and in vivo studies have demonstrated the compound's efficacy in reducing inflammatory markers and inhibiting tumor growth in preclinical models. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to map the compound's binding sites and optimize its pharmacological properties. These efforts aim to enhance its bioavailability and reduce off-target effects, which are critical for its transition into clinical development.
Despite these promising results, challenges remain in the compound's development. Issues such as metabolic stability, toxicity profiles, and formulation optimization are currently under investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the compound's progression toward clinical trials.
In conclusion, 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine represents a compelling candidate for further exploration in drug development. Its unique chemical structure and biological activity underscore its potential to address unmet medical needs. Continued research and collaboration will be essential to fully realize its therapeutic promise.
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